molecular formula C16H22N4O3 B2453893 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950236-82-5

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2453893
CAS No.: 950236-82-5
M. Wt: 318.377
InChI Key: MTTLUMVEPVEUAW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.

    Biological Research: The compound is used in studies involving enzyme inhibition, particularly targeting cytochrome P450 enzymes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route generally includes the following steps:

    Formation of the triazole ring:

    Introduction of the ethoxyphenyl group: This step involves the substitution of a suitable precursor with 4-ethoxyphenyl moiety.

    Attachment of the isopropyl group: This is usually done through an alkylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, particularly cytochrome P450 enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also interact with other proteins and receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

    1-(4-Methoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different pharmacokinetic properties.

    1-(4-Ethoxyphenyl)-N-methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide: Similar but with a methyl group instead of an isopropyl group, affecting its biological activity.

    1-(4-Ethoxyphenyl)-N-isopropyl-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxamide: Similar but with a hydroxymethyl group instead of a methoxymethyl group, influencing its solubility and reactivity.

These comparisons highlight the uniqueness of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-5-23-13-8-6-12(7-9-13)20-14(10-22-4)15(18-19-20)16(21)17-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTLUMVEPVEUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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